Phloroacetophenone 4-Neohesperidoside

CAS No.: 23643-71-2

Cat. No.: VC17993654

Molecular Formula: C20H28O13

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23643-71-2 |

|---|---|

| Molecular Formula | C20H28O13 |

| Molecular Weight | 476.4 g/mol |

| IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone |

| Standard InChI | InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1 |

| Standard InChI Key | HAJRFFOSWOEITM-WKYRQYEVSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

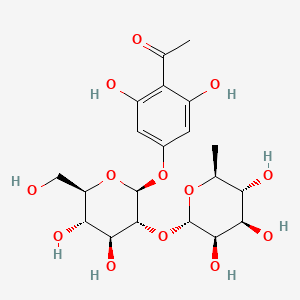

Phloroacetophenone 4-neohesperidoside consists of a phloroacetophenone aglycone linked to a neohesperidose sugar unit. The aglycone, 1-(2,4,6-trihydroxyphenyl)ethanone, is glycosylated at the 4-position by neohesperidose, a disaccharide composed of β-D-glucose and α-L-rhamnose . The glycosidic bond formation involves the hydroxyl group at the 4-position of the phloroacetophenone core, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 476.4 g/mol | PubChem |

| Melting Point | 162°C | J-Stage |

| CAS Registry Number | 23643-71-2 | PubChem |

| Solubility | Water-soluble | Patent |

Spectroscopic Identification

Synthetic batches of phloroacetophenone 4-neohesperidoside have been characterized using:

-

NMR Spectroscopy: -NMR reveals aromatic protons of the aglycone at δ 6.1–6.3 ppm and anomeric protons of the neohesperidose moiety at δ 4.8–5.2 ppm .

-

Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 477.3 ([M+H]), consistent with the molecular formula .

Synthetic Methodologies

Classical Glycosylation Approach

The first synthesis, reported by Kamiya et al. (1967), involves:

-

Preparation of Hexaacetyl-α-neohesperidosyl Bromide: β-Neohesperidose heptaacetate is treated with HBr in acetic acid at 0°C .

-

Coupling with Phloroacetophenone: The glycosyl bromide reacts with phloroacetophenone in quinoline using silver carbonate as a catalyst, yielding the acetylated intermediate .

-

Deacetylation: Alkaline hydrolysis removes acetyl groups, producing phloroacetophenone 4-neohesperidoside in 65–70% yield .

Patent-Optimized Synthesis

A 2017 Chinese patent (CN107501361A) refines this process by:

-

Using microwave-assisted glycosylation to reduce reaction time from 48 hours to 6 hours .

-

Replacing toxic quinoline with ionic liquid solvents, improving safety and yield (85–90%) .

Table 2: Comparison of Synthetic Methods

| Parameter | Kamiya (1967) | Patent CN107501361A |

|---|---|---|

| Catalyst | Silver carbonate | Silver oxide |

| Solvent | Quinoline | 1-Butyl-3-methylimidazolium tetrafluoroborate |

| Reaction Time | 48 hours | 6 hours |

| Yield | 65–70% | 85–90% |

Reactivity and Derivative Formation

Chalcone Synthesis

Phloroacetophenone 4-neohesperidoside serves as a precursor for flavonoid glycosides. Condensation with:

-

p-Hydroxybenzaldehyde: Forms naringin chalcone, cyclized to naringin (a citrus flavonoid) .

-

Isovanillin: Yields neohesperidin chalcone, precursor to neohesperidin .

Biological and Industrial Applications

Flavor Enhancement

The compound’s hydrolysis releases neohesperidose, which imparts bitterness in citrus peels. It is used to modulate bitterness in:

-

Beverages: Balanced bitterness in grapefruit juices.

-

Confectionery: Contrasting sweet-bitter profiles in candies .

Analytical and Detection Methods

Chromatographic Techniques

-

HPLC-MS/MS: Quantification in biological matrices using reverse-phase C18 columns and electrospray ionization .

-

Paper Chromatography: Historical method using BuOH:AcOH:HO (4:1:2) for flavonoid separation .

Spectroscopic Workflow

Modern labs employ:

Challenges and Future Directions

Synthetic Limitations

-

Glycosylation Efficiency: Steric hindrance from the neohesperidose disaccharide complicates large-scale synthesis .

-

Purification: Column chromatography on cellulose remains labor-intensive despite patent improvements .

Underexplored Bioactivities

Priority research areas include:

-

Antidiabetic Effects: Testing insulin-sensitizing potential in in vitro models.

-

Neuroprotective Roles: Assessing inhibition of amyloid-β aggregation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume